molecular formula C8H22N2O3Si B052321 N-[3-(Trimethoxysilyl)propyl]ethylenediamine CAS No. 1760-24-3

N-[3-(Trimethoxysilyl)propyl]ethylenediamine

Cat. No.: B052321
CAS No.: 1760-24-3
M. Wt: 222.36 g/mol
InChI Key: PHQOGHDTIVQXHL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-[3-(Trimethoxysilyl)propyl]ethylenediamine, also known as N1-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine, primarily targets inorganic interfaces . It is used as an organic ligand for the surface modification of silica gel . The compound’s role is to uptake heavy metal ions .

Mode of Action

The compound interacts with its targets by acting as an adhesion promoter at organic/inorganic interfaces . It modifies surfaces for corrosion prevention and is a component of primers . It can also act as a crosslinker, facilitating moisture crosslinking of polymers .

Biochemical Pathways

The compound affects the biochemical pathways related to surface modification and heavy metal ion uptake . It can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes . This reaction is part of the compound’s role in modifying surfaces and enhancing their ability to uptake heavy metal ions.

Pharmacokinetics

Given its use in surface modification and heavy metal ion uptake, it is likely that the compound’s bioavailability is influenced by these processes .

Result of Action

The molecular and cellular effects of the compound’s action include the modification of inorganic interfaces and the uptake of heavy metal ions . The compound’s interaction with fluorinated carbon nanotubes results in the formation of aminoalkylalkoxysilane functionalized carbon nanotubes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of moisture can facilitate the compound’s role as a crosslinker . Additionally, the presence of heavy metal ions in the environment would be necessary for the compound’s role in ion uptake .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Comparison with Similar Compounds

  • [3-(2-Aminoethylamino)propyl]trimethoxysilane
  • N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine
  • 3-Aminopropyltrimethoxysilane
  • 3-Aminopropyltriethoxysilane
  • Trimethoxy[3-(methylamino)propyl]silane
  • N-[3-(Trimethoxysilyl)propyl]aniline

Uniqueness:

Properties

IUPAC Name

N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22N2O3Si/c1-11-14(12-2,13-3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQOGHDTIVQXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNCCN)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29226-47-9, 64339-13-5 (mono-hydrochloride)
Record name N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29226-47-9
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Record name Aminoethyl-aminopropyl-trimethoxysilane
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DSSTOX Substance ID

DTXSID5027433
Record name N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine
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Molecular Weight

222.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]-
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Record name N-(3-(Trimethoxysilyl)propyl)ethylenediamine
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Vapor Pressure

0.03 [mmHg]
Record name N-(3-(Trimethoxysilyl)propyl)ethylenediamine
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CAS No.

1760-24-3
Record name N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aminoethyl-aminopropyl-trimethoxysilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine
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Record name N-(3-(trimethoxysilyl)propyl)ethylenediamine
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Record name (TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE
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Synthesis routes and methods I

Procedure details

(CH3OCH2CH2O)3Si(CH2)2NH2 ; (C2H5O)3Si(CH2)3NH2 ; (CH3OCH2CH2O)3Si(CH2)3NH2 ; (C2H5O)3Si(CH2)3O(CH2)3NH2 ; (C2H5O)2C6H5Si(CH2)3O(CH2)3NH2 ; (C2H5O)3SiCH2O(CH2)2NH2 ; C2H5)Si(CH)0 (CH)NH(C2H5O)2CH3Si(CH2)3NH2 .
Name
(CH3OCH2CH2O)3Si(CH2)2NH2
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Name
(C2H5O)3Si(CH2)3O(CH2)3NH2
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reactant
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[Compound]
Name
(C2H5O)2C6H5Si(CH2)3O(CH2)3NH2
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(C2H5O)3SiCH2O(CH2)2NH2
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Si(CH)0 (CH)NH(C2H5O)2CH3Si(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

(CH3OCH2CH2O)3Si(CH2)2NH2 ; (C2H5O)3Si(CH2)3NH2 ; (CH3OCH2CH2O)3Si(CH2)3NH2 ; (C2H5O)3Si(CH2)3O(CH2)3NH2 ; (C2H5O)2C6H5Si(CH2)3O(CH2)3NH2 ; (C2H5O)3SiCH2O(CH2)2NH2 ; (C2H5O)3Si(CH2)3O(CH2)2NH2 ; (C2H5O)2CH3Si(CH2)3NH2.
Name
(CH3OCH2CH2O)3Si(CH2)2NH2
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
(C2H5O)3Si(CH2)3O(CH2)3NH2
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0 (± 1) mol
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Reaction Step Four
[Compound]
Name
(C2H5O)2C6H5Si(CH2)3O(CH2)3NH2
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(C2H5O)3SiCH2O(CH2)2NH2
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Name
(C2H5O)3Si(CH2)3O(CH2)2NH2
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0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(C2H5O)2CH3Si(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

(CH3OCH2CH2O)3Si(CH2)3NH(CH2)2NH2 ; (C2H5O)3Si(CH2)3NH2 ; (CH3OCH2CH2O)3Si(CH2)3NH2 ; (C2H5O)3Si(CH2)3O(CH2)3NH2 ; (C2H5O)2C6H5Si(CH2)3O(CH2)3NH2 ; (C2H5O)3SiCH2O(CH2)2NH2 ; (C2H5O)3Si(CH2)3O(CH2)2NH2 ; and (C2H5O)2CH3Si(CH2)3NH2.
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Name
(C2H5O)3Si(CH2)3O(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(C2H5O)2C6H5Si(CH2)3O(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(C2H5O)3SiCH2O(CH2)2NH2
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Name
(C2H5O)3Si(CH2)3O(CH2)2NH2
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
(C2H5O)2CH3Si(CH2)3NH2
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0 (± 1) mol
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reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

(CH3OCH2CH2O)3Si(CH2)2NH2 ; (C2H5O)3Si(CH2)3NH2 ; (CH3OCH2CH2O)3Si(CH2)3NH2 ; (C2H5O)3Si(CH2)3O(CH2)3NH2 ; (C2H5O)2C6H5Si(CH2)3NH2 ; (C2H5O)3SiCH2O(CH2)2NH2 ; (C2H5O)3Si(CH2)3O(CH2)2NH2 ; (C2H5O)2CH3Si(CH2)3NH2 ; and (CH3O)3Si(CH2)3NH2.
Name
(CH3OCH2CH2O)3Si(CH2)2NH2
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Name
(C2H5O)3Si(CH2)3O(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(C2H5O)2C6H5Si(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(C2H5O)3SiCH2O(CH2)2NH2
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Name
(C2H5O)3Si(CH2)3O(CH2)2NH2
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
(C2H5O)2CH3Si(CH2)3NH2
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0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step Nine

Synthesis routes and methods V

Procedure details

A 300-ml, four necked glass flask equipped with a stirrer, reflux condenser, and thermometer was charged with 180.0 g (3.0 mol) of ethylene diamine and heated at 80° to 90° C. From a dropping funnel, 74.4 g (0.37 mol) of 3-chloropropyltrimethoxysilane was added dropwise to the flask over 1.25 hours (the molar ratio of ethylene diamine/3-chloropropyltrimethoxysilane=8.11). After one hour ripening, thereaction solution was heated until boiling whereupon 82.3 g (1.37 mol) of ethylene diamine was distilled out of the system through a reflux outlet port. The concentrated reaction solution was transferred to a separatory funnel and cooled for allowing the solution to separate into two layers. The lower layer of ethylene diamine hydrochloride was separated off. The upper layer containing 3-[N-(2-aminoethyl)]aminopropyltrimethoxysilane wastaken out and purified by simple distillation, obtaining 67.2 g of 3-[N-(2-aminoethyl)]aminopropyltrimethoxysilane. The yield was 81.7%.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
74.4 g
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reactant
Reaction Step Two
Name
ethylene diamine 3-chloropropyltrimethoxysilane
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0 (± 1) mol
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reactant
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[Compound]
Name
whereupon
Quantity
82.3 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Reactant of Route 2
Reactant of Route 2
N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Reactant of Route 3
N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Reactant of Route 4
Reactant of Route 4
N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Reactant of Route 5
Reactant of Route 5
N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Reactant of Route 6
N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Customer
Q & A

A: N-[3-(Trimethoxysilyl)propyl]ethylenediamine can readily react with silica surfaces through its trimethoxysilyl group, forming stable covalent bonds. This process, known as silanization, introduces amine functionalities to the silica surface, altering its hydrophilicity and enabling further modifications. [, , , , , , , , , ]

A: The amine groups in this compound can react with CO2, forming carbamate and bicarbonate species. This interaction is the basis for its use in CO2 capture applications. Studies have shown that both the amount of amine loading and the specific aminosilane structure influence the adsorption capacity and efficiency. [, , , ]

ANone: The molecular formula is C8H22N2O3Si, and the molecular weight is 222.38 g/mol.

ANone: Common techniques include:

  • FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups, such as amine and silane groups, and confirms their presence in modified materials. [, , , , , , , , , , , ]
  • NMR (Nuclear Magnetic Resonance Spectroscopy): Provides structural information and insights into the degree of condensation of silicon species in hybrid materials. [, , , , , ]
  • XPS (X-ray Photoelectron Spectroscopy): Analyzes elemental composition and chemical states, particularly useful for confirming the presence of metals in modified materials. [, , , ]

A: The compound forms strong covalent bonds with silica networks through its trimethoxysilyl group, enhancing the stability of the resulting hybrid materials. These materials often exhibit improved thermal and mechanical properties compared to their unmodified counterparts. [, , , , , ]

ANone: Factors include:

  • pH: The degree of ionization of the amine groups is pH-dependent, affecting the stability and aggregation behavior of modified nanoparticles. [, ]
  • Temperature: Elevated temperatures can impact the stability of the silane bond and the overall material. [, , , , ]
  • Solvent: The choice of solvent during synthesis and application can affect the hydrolysis and condensation reactions of the silane group. []

A: The amine groups can act as ligands, anchoring transition metal ions onto the silica surface, creating heterogeneous catalysts. These catalysts have been investigated for reactions such as ethylene polymerization and L-lactide ring-opening polymerization. [, , ]

ANone: Advantages include:

  • Heterogeneous Catalysis: Allows for easy separation of the catalyst from the reaction mixture, facilitating catalyst recovery and reuse. [, ]
  • Tunable Reactivity: The number and type of amine groups can be modified, influencing the catalyst's activity, selectivity, and stability. [, , ]

ANone: While specific examples are limited in the provided research, computational chemistry can be used to:

    A: The organic group can significantly impact the hydrophobicity, reactivity, and overall performance of the material. For example, incorporating a vinyl group can introduce polymerization capabilities, while an amine group enhances CO2 adsorption. [, , , ]

    ANone: The compound is typically stored in a cool, dry place, away from moisture and air, to prevent hydrolysis of the alkoxysilane groups.

    ANone: Strategies include:

      ANone: As with any chemical, appropriate personal protective equipment, such as gloves and eye protection, should be worn. The compound should be handled in a well-ventilated area to avoid inhalation. Always consult the Safety Data Sheet (SDS) before handling.

      ANone: Yes, alternatives include:

      • Other Aminosilanes: Various aminosilanes with different chain lengths and functionalities are available. The choice depends on the specific application and desired properties. [, , , ]
      • Polymers: Polymers like polyethyleneimine (PEI) can be used for surface modification and CO2 capture. [, , , ]

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